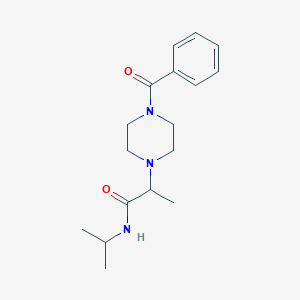![molecular formula C13H16N2O6S2 B256101 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It is widely used in scientific research for its potential therapeutic applications in cancer treatment, neurological disorders, and inflammatory diseases.
Mechanism of Action
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and cellular function. 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to selectively target HDAC1 and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer therapies. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been shown to modulate the immune system by regulating the expression of cytokines and chemokines, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is its selectivity for HDAC1 and HDAC3, which allows for targeted inhibition of specific cellular pathways. However, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has also been shown to have off-target effects on other HDAC enzymes, which can lead to unwanted side effects. Another limitation of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development and application of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. One area of research is the identification of biomarkers that can predict patient response to 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide treatment. Another area of research is the development of novel HDAC inhibitors with improved selectivity and potency. Additionally, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be investigated for its potential use in combination therapies with other cancer drugs or immunotherapies. Finally, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide could be explored for its potential use in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide is a promising compound with potential therapeutic applications in cancer treatment, neurological disorders, and inflammatory diseases. Its mechanism of action involves the inhibition of HDAC enzymes, which leads to changes in gene expression and cellular function. While 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has some limitations and challenges, it represents an important area of research for the development of new and effective therapies.
Synthesis Methods
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 4-(4-morpholinylsulfonyl)aniline with thionyl chloride to form 4-(4-morpholinylsulfonyl)chlorobenzene. This intermediate is then reacted with 2-aminothiazole to form the final product, 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide. The purity and yield of 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest, inhibit the growth and survival of cancer cells, and enhance the effectiveness of chemotherapy and radiation therapy. 2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide has also been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Huntington's disease, as well as inflammatory diseases, such as rheumatoid arthritis and asthma.
properties
Product Name |
2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide |
|---|---|
Molecular Formula |
C13H16N2O6S2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C13H16N2O6S2/c16-13-5-10-22(17,18)15(13)11-1-3-12(4-2-11)23(19,20)14-6-8-21-9-7-14/h1-4H,5-10H2 |
InChI Key |
OSVICMPAUCNQFK-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)

![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)



![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)

![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)

![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)